Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl ester group, an isopropyl group, and a trifluoromethyl group attached to the pyrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isopropyl and a trifluoromethyl group.
Esterification: The resulting pyrazole is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazole ring or the substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted esters or amides.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate is influenced by its structural features:
Molecular Targets: The compound can interact with various enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: The trifluoromethyl group can enhance the compound’s ability to cross cell membranes and interact with intracellular targets, while the pyrazole ring can participate in hydrogen bonding and other interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 2-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)acetate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 2-(1-isopropyl-3-(difluoromethyl)-1H-pyrazol-4-yl)acetate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.
Properties
Molecular Formula |
C11H15F3N2O2 |
---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
ethyl 2-[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]acetate |
InChI |
InChI=1S/C11H15F3N2O2/c1-4-18-9(17)5-8-6-16(7(2)3)15-10(8)11(12,13)14/h6-7H,4-5H2,1-3H3 |
InChI Key |
YJCCRMRGZOMOIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN(N=C1C(F)(F)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.